molecular formula C11H13NOS B3299091 6-(tert-Butyl)benzo[d]thiazol-2(3H)-one CAS No. 898748-43-1

6-(tert-Butyl)benzo[d]thiazol-2(3H)-one

Cat. No. B3299091
CAS RN: 898748-43-1
M. Wt: 207.29 g/mol
InChI Key: FYDKYMICZYHDMQ-UHFFFAOYSA-N
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Description

“6-(tert-Butyl)benzo[d]thiazol-2(3H)-one” is a chemical compound with the molecular formula C11H14N2S . It is a derivative of benzo[d]thiazole, a bicyclic compound consisting of fused benzene and thiazole rings .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported in the literature . Typically, these compounds are synthesized through a series of reactions involving 2-mercaptobenzothiazole and tert-butylamine in the presence of a catalyst . The reaction mixture is stirred under specific conditions, and the desired product is obtained after purification .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by techniques such as single-crystal X-ray diffraction . The effect of steric hindrance and the coordination metal on the structure of the products has been investigated .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied . These compounds have shown promising results as quorum-sensing inhibitors, with specific activity towards the LasB system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . For instance, its molecular weight is 206.31, and it should be stored in a dark place under an inert atmosphere at 2-8°C .

Mechanism of Action

The mechanism of action of “6-(tert-Butyl)benzo[d]thiazol-2(3H)-one” and its derivatives involves the inhibition of quorum sensing pathways in bacteria . Quorum sensing is a form of bacterial cell-cell communication that responds to external factors such as nutrient availability and defense mechanisms .

Future Directions

The future research directions for “6-(tert-Butyl)benzo[d]thiazol-2(3H)-one” and its derivatives could involve further exploration of their biological activities . For instance, their potential as quorum sensing inhibitors makes them interesting candidates for the development of new antimicrobial agents .

properties

IUPAC Name

6-tert-butyl-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-8-9(6-7)14-10(13)12-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDKYMICZYHDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262909
Record name 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898748-43-1
Record name 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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